molecular formula C27H28N6O2S B11691613 N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11691613
M. Wt: 500.6 g/mol
InChI Key: ZNOBGLPFQARKLL-MTDXEUNCSA-N
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Description

This hydrazone derivative features a Schiff base (E-configuration) formed between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. The molecule integrates a diphenyltriazole sulfanyl group, a diethylamino-substituted hydroxyphenyl moiety, and an acetohydrazide linker. These structural elements confer unique electronic, steric, and hydrogen-bonding properties, making it a candidate for biological applications such as anticancer, antimicrobial, or anti-inflammatory agents .

Properties

Molecular Formula

C27H28N6O2S

Molecular Weight

500.6 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C27H28N6O2S/c1-3-32(4-2)23-16-15-21(24(34)17-23)18-28-29-25(35)19-36-27-31-30-26(20-11-7-5-8-12-20)33(27)22-13-9-6-10-14-22/h5-18,34H,3-4,19H2,1-2H3,(H,29,35)/b28-18+

InChI Key

ZNOBGLPFQARKLL-MTDXEUNCSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves multiple steps. The process typically starts with the preparation of the triazole ring, followed by the introduction of the diethylamino group and the sulfanyl group. The final step involves the condensation of the intermediate compounds to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize the yield .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding oxides, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Substituent Variations on the Aromatic Rings
  • Triazole Substituents: Target Compound: 4,5-Diphenyl-4H-1,2,4-triazole. Analogue (): 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole.
  • Benzylidene Substituents: Target Compound: 4-(Diethylamino)-2-hydroxyphenyl. Analogue (): 2-Hydroxyphenyl. Impact: The diethylamino group increases basicity and intramolecular hydrogen bonding (O–H···N), stabilizing the Schiff base configuration .
Core Structural Motifs
  • Hydrazide Linkers: Target Compound: Acetohydrazide. Analogue (): Glycinyl-hydrazide.
Anticancer Activity
  • Target Compound : Predicted to inhibit Akt/PI3K pathways based on structural similarity to hydrazones.
  • Analogue () : N′-Benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide (IC₅₀ = 0.50 µg/mL against H-ras-transformed fibroblasts).
    • Comparison : The target compound’s diphenyltriazole may enhance kinase inhibition via stronger hydrophobic interactions, though experimental validation is needed .
Anti-Inflammatory Activity
  • Analogue (): (E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (55.8% TNF-α suppression in vivo). Comparison: The diethylamino and hydroxyl groups in the target compound could improve solubility and TNF-α binding affinity compared to chlorophenyl analogues .
Antimicrobial Activity
  • Analogue () : 2-[4-(4-Chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(4-chlorobenzyliden)acetohydrazide (active against E. coli ATCC 35218).
    • Comparison : The target compound’s triazole sulfanyl group may offer broader-spectrum activity due to increased electrophilicity .

Physicochemical Properties

  • Hydrogen Bonding : Intramolecular O–H···N bond in the target compound (S(6) motif) stabilizes the E-configuration, similar to ’s crystal structure .
  • Dihedral Angles : 84.62° between imidazopyridine and benzene rings in vs. likely smaller angles in the target compound due to diphenyltriazole rigidity.

Biological Activity

N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C34H32N4O2
  • Molecular Weight : 528.64 g/mol
  • CAS Number : 340309-90-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through the following mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines. Mechanistic studies reveal that it activates key apoptotic pathways involving caspases and mitochondrial membrane permeabilization .
  • Cell Cycle Arrest : Studies demonstrate that treatment with this compound results in cell cycle arrest at the S phase. This effect is significant in various cancer cell lines, indicating potential use as a chemotherapeutic agent .
  • DNA Fragmentation : The compound induces DNA fragmentation, which is a hallmark of apoptosis. Quantitative analyses show a marked increase in DNA fragmentation in treated cells compared to controls .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound.

Biological Activity Observation Reference
Apoptosis InductionIncreased annexin V positive cells
Cell Cycle ArrestMajority of cells arrested at S phase
DNA FragmentationSignificant increase in fragmented DNA
Mitochondrial Membrane PermeabilizationHigh percentage of cells with permeabilized membranes
Caspase ActivationSignificant activation of caspases 3 and 7

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound effectively induced apoptosis and inhibited cell proliferation in a dose-dependent manner.
  • Mechanistic Insights : Further investigations into the molecular pathways revealed that the compound's apoptotic effects were mediated through intrinsic pathways involving mitochondrial dysfunction and subsequent caspase activation.

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